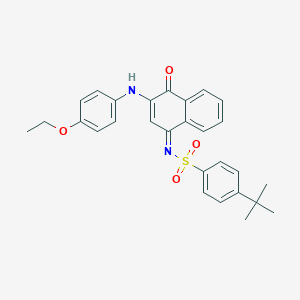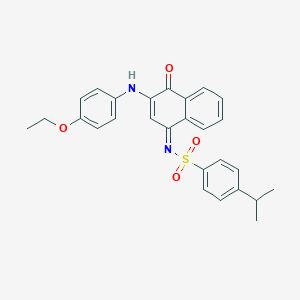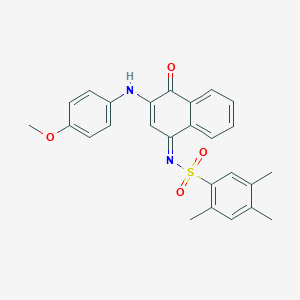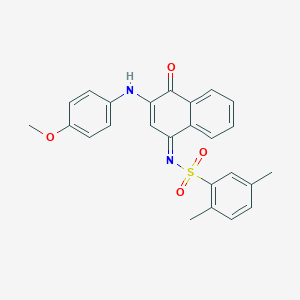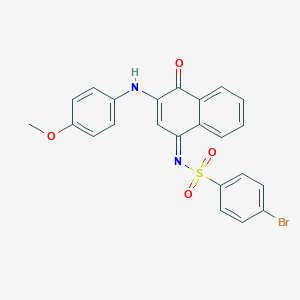![molecular formula C22H19NO6S B281575 Methyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281575.png)
Methyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as MPAF and has been shown to have a number of interesting properties that make it a promising candidate for use in various research fields.
Wirkmechanismus
The mechanism of action of MPAF is not fully understood, but it is thought to work by inhibiting the growth of cancer cells and inducing apoptosis (cell death). MPAF has also been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
MPAF has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and anti-oxidant properties, MPAF has also been shown to have neuroprotective effects and to inhibit the growth of bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using MPAF in lab experiments is its high potency. MPAF has been shown to be effective at very low concentrations, which makes it an attractive candidate for use in a wide range of experiments. However, one limitation of using MPAF is its relatively high cost, which may limit its use in some research settings.
Zukünftige Richtungen
There are a number of future directions for research on MPAF. One area of interest is in the development of MPAF-based drugs for the treatment of cancer. Another area of research is in the development of MPAF-based drugs for the treatment of inflammatory diseases. Finally, there is also interest in exploring the potential use of MPAF as an antimicrobial agent.
Synthesemethoden
The synthesis of MPAF is a complex process that involves several steps. The starting material for the synthesis is 2-methylnaphtho[1,2-b]furan-3-carboxylic acid, which is then reacted with 4-methoxybenzenesulfonyl chloride to form an intermediate product. This intermediate is then reacted with methylamine to form MPAF.
Wissenschaftliche Forschungsanwendungen
MPAF has been shown to have a number of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. MPAF has been shown to have anti-cancer properties and has been tested in vitro against a number of different cancer cell lines. In addition to its anti-cancer properties, MPAF has also been shown to have anti-inflammatory and anti-oxidant properties.
Eigenschaften
Molekularformel |
C22H19NO6S |
|---|---|
Molekulargewicht |
425.5 g/mol |
IUPAC-Name |
methyl 5-[(4-methoxyphenyl)sulfonylamino]-2-methylbenzo[g][1]benzofuran-3-carboxylate |
InChI |
InChI=1S/C22H19NO6S/c1-13-20(22(24)28-3)18-12-19(16-6-4-5-7-17(16)21(18)29-13)23-30(25,26)15-10-8-14(27-2)9-11-15/h4-12,23H,1-3H3 |
InChI-Schlüssel |
IVMKBJFIYHXGNL-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=C(C=C4)OC)C(=O)OC |
Kanonische SMILES |
CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=C(C=C4)OC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl-N-(thien-2-ylsulfonyl)butanamide](/img/structure/B281495.png)
![4-ethoxy-N-[(1Z)-3-[(3-methylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]benzenesulfonamide](/img/structure/B281499.png)


![Methyl 2-[(4-{[(4-ethoxyphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B281504.png)
![Methyl 2-[(4-{[(2,4-dimethylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B281506.png)
![Methyl 2-[(4-{[(4-methylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B281507.png)
